N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a phenyl group. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
The mechanism of action of these compounds often involves interaction with specific protein targets in the cell, leading to modulation of the protein’s activity . For example, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the α-amylase enzyme, which is involved in the breakdown of complex carbohydrates into glucose . By inhibiting this enzyme, these compounds can slow down the digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
In terms of pharmacokinetics, the properties of these compounds, such as their lipophilicity and molecular weight, can influence their absorption, distribution, metabolism, and excretion (ADME) properties . For instance, compounds with a ClogP value less than 4 and molecular weight less than 400 are likely to maintain drug-likeness during lead optimization .
The action of these compounds can also be influenced by environmental factors. For example, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Analysis
Biochemical Properties
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an inhibitor of PKB, thereby modulating the signaling pathways involved in cell proliferation and apoptosis. Additionally, it interacts with other kinases and transcription factors, affecting various cellular processes.
Cellular Effects
This compound has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . It also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular behavior. Furthermore, the compound impacts cellular metabolism by modulating the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/PKB signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may interact with other kinases and transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways. These temporal effects highlight the importance of monitoring the compound’s stability and activity in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and improved survival rates in cancer models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound. The metabolites are then excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is determined by its physicochemical properties, such as lipophilicity and molecular weight.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling molecules . Additionally, it may translocate to the nucleus, affecting nuclear transcription factors and gene expression. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole to form an intermediate, which is then cyclized with phenyl isocyanate under reflux conditions to yield the desired compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in biological activity.
Imidazo[1,2-a]pyrimidine derivatives: These compounds also have a fused pyrimidine ring system and are known for their diverse biological activities.
Uniqueness
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain protein targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNNPQHIWFUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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